3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a compound that belongs to the coumarin family, which is known for its diverse biological activities. This specific compound features a benzyl group at the 3-position, hydroxyl groups at the 5 and 7 positions, and a methyl group at the 4-position on the chromen-2-one scaffold. Coumarins are widely distributed in nature and have been utilized in various medicinal and industrial applications, including as potential therapeutic agents due to their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one can be accomplished through multiple synthetic routes. One prevalent method is the Pechmann condensation, which involves a reaction between phenols and β-keto esters in the presence of an acid catalyst. For this compound, the typical procedure includes:
The Pechmann condensation is favored for its efficiency in forming coumarin derivatives. In industrial settings, similar synthetic routes are adapted for larger-scale production, often incorporating continuous flow reactors and green chemistry principles to enhance efficiency and minimize environmental impact.
The molecular structure of 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one can be represented as follows:
The compound's structure can be depicted using its InChI (International Chemical Identifier):
This identifier provides a standardized way to describe its chemical structure.
3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one can participate in several types of chemical reactions:
The outcomes of these reactions depend significantly on the conditions and reagents utilized. For instance, oxidation of the hydroxyl groups leads to quinone formation while reduction processes yield various dihydro derivatives.
The mechanism of action of 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one is primarily linked to its potential biological activities:
Research continues to explore these mechanisms to better understand how this compound interacts at the molecular level within biological systems.
3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one typically appears as a crystalline solid with notable solubility characteristics in organic solvents.
The compound's chemical properties include:
These properties make it suitable for further chemical modifications and applications in synthetic chemistry .
3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one has several applications across various scientific fields:
Substituted coumarins represent a structurally diverse class of natural and synthetic compounds with profound implications in oncology. Their significance stems from multimodal anticancer mechanisms, particularly their ability to induce programmed cell death (apoptosis) in malignant cells. The core 2H-1-benzopyran-2-one scaffold enables targeted interactions with cellular components regulating apoptosis, including:
Table 1: Structural Features of Bioactive Coumarins and Their Apoptotic Targets
Coumarin Derivative | Key Structural Modifications | Primary Apoptotic Mechanism | Cancer Model |
---|---|---|---|
Osthole | 7-Methoxy-8-(3-methylbut-2-enyl) | Mitochondrial permeabilization | Breast, colon |
Esculetin | 6,7-Dihydroxy | G1-phase cell cycle arrest | Leukemia (HL-60) |
3-Benzyl-5,7-dihydroxy-4-methyl | 5,7-Dihydroxy-3-benzyl-4-methyl | Undefined; predicted MEK1 inhibition | Antiviral (EV71)* |
Derivative referenced in antiviral context but structurally relevant to anticancer scaffolds [4] |
The 3-benzyl-5,7-dihydroxy-4-methyl derivative exemplifies structural optimization for bioactivity. Its 5,7-dihydroxy pattern mimics electron-donating groups in established apoptosis inducers (e.g., esculetin), while the 3-benzyl moiety enhances lipophilicity for membrane penetration [3] [10]. This molecular architecture facilitates kinase inhibition, notably against MEK1 (IC₅₀ = 54.57 nM for analog compound 18), disrupting the RAF-MEK-ERK proliferation pathway—a hallmark of cancer progression [4].
Benzyl substitution at the C-3 position of coumarins marks a strategic advancement in medicinal chemistry, enhancing target specificity and pharmacokinetic properties. The structural evolution follows key design principles:
Table 2: Impact of Benzyl Substitution Patterns on Biological Activity
C-3 Substituent | C-4 Modification | Additional Ring Substitutions | Primary Bioactivity | Potency Enhancement |
---|---|---|---|---|
Benzyl | Methyl | 5,7-Dihydroxy | MEK1 inhibition | Baseline (Reference) |
4-Fluorobenzyl | Methyl | 7-Hydroxy | Antiviral (EV71) | 2.1-fold vs. benzyl |
Unsubstituted | H | 5,7-Dimethoxy | Anticancer (MCF-7) | Reduced activity |
4-Hydroxybenzyl | Ethyl | 6-Hydroxy | Antioxidant | Not significant |
Data synthesized from enzymatic and cellular assays [4] [8] [10]
The chronological development of these scaffolds progressed from simple natural coumarins (e.g., umbelliferone) to synthetically modified variants. Early studies identified the necessity of C-4 alkyl groups for metabolic stability, while C-3 benzylation emerged as a response to the limited target selectivity of 3-phenylcoumarins [8]. Contemporary designs incorporate heterocyclic benzyl replacements (e.g., pyridylmethyl), though 3-benzyl retains superiority in MEK1 inhibition [4].
Polyhydroxycoumarins like the 5,7-dihydroxy-4-methyl-3-benzyl derivative originate from plant and fungal metabolic pathways, though their complete biosynthesis remains partially characterized. Key enzymatic stages include:
Table 3: Key Enzymes in Coumarin Biosynthesis
Enzyme | EC Number | Function | Source Organisms | Genetic Accession |
---|---|---|---|---|
PAL | 4.3.1.24 | L-Phenylalanine → Cinnamic acid | Angelica decursiva, Fusarium oxysporum | MK350248 (AdPAL) |
C4H | 1.14.14.91 | Cinnamic acid → p-Coumaric acid | Angelica decursiva | MK350249 (AdC4H) |
4CL | 6.2.1.12 | p-Coumaric acid → p-Coumaroyl-CoA | Angelica decursiva | MK350250 (Ad4CL) |
C2’H | 1.14.14.- | p-Coumaroyl-CoA → 2’,4’-Dihydroxycinnamoyl-CoA | Peucedanum praeruptorum | MK350251 (AdC2’H) |
S8H | 1.14.14.- | Scopoletin → Fraxetin (C-8 hydroxylation) | Fusarium oxysporum GU-7 | Homolog of plant S8H |
Enzyme data compiled from heterologous expression studies [5] [9]
Notably, the endophytic fungus Fusarium oxysporum GU-7 produces fraxetin and scopoletin via a plant-like pathway, confirming cross-kingdom conservation of coumarin biosynthesis. This fungus expresses a putative S8H gene (homologous to plant scopoletin 8-hydroxylases) essential for dihydroxylation [9]. Heterologous reconstruction in Escherichia coli achieved 356.59 mg/L umbelliferone by:
These advances enable sustainable production of complex coumarins, circumventing resource-intensive plant extraction. Future efforts focus on elucidating benzyltransferase mechanisms to complete the biosynthetic pathway of 3-benzylated derivatives.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8